N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features multiple functional groups, including a furan ring, a pyridazine moiety, and a carboxamide group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 402.49 g/mol. This compound can be classified as an organic thiocarboxamide derivative, which suggests potential pharmacological properties.
The synthesis of N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves several steps:
The reactions are typically facilitated by catalysts such as palladium or nickel complexes and may require specific conditions such as inert atmospheres or controlled temperatures to ensure high yields and purity of the final product.
The molecular structure of N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can be represented using various structural formulas:
InChI=1S/C18H18N4O3S2/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24)This representation highlights the connectivity and arrangement of atoms within the molecule.
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-y1furan - 2-carboxamide can undergo various chemical reactions typical for amides and thiocarboxamides:
These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
The mechanism of action for N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin - 3-y1furan - 2-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors:
Data from biological assays would be necessary to confirm these mechanisms and elucidate specific interactions.
The physical properties of N-(6-( (4-( (2-fluorophenyl)amino)-4 - oxobutyl ) thio ) pyridazin - 3 - y1furan - 2 - carboxamide include:
Thermal stability studies and spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) would provide further insights into its physical characteristics.
N-(6-( (4-( (2-fluorophenyl)amino)-4 - oxobutyl ) thio ) pyridazin - 3 - y1furan - 2 - carboxamide has potential applications in:
Further research is warranted to explore its full potential in these areas.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: